molecular formula C8H4N2S B13677178 Benzo[d]isothiazole-5-carbonitrile

Benzo[d]isothiazole-5-carbonitrile

Cat. No.: B13677178
M. Wt: 160.20 g/mol
InChI Key: UZGTUCACZJXESW-UHFFFAOYSA-N
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Description

Benzo[d]isothiazole-5-carbonitrile is a heterocyclic compound that features a fused benzene and isothiazole ring system with a nitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]isothiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with a nitrile-containing reagent under acidic or basic conditions. Another approach involves the use of metal-catalyzed cyclization reactions, where transition metals like palladium or copper facilitate the formation of the isothiazole ring .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions and the use of automated synthesis platforms to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Benzo[d]isothiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzo[d]isothiazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of benzo[d]isothiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions often involve π-π stacking, hydrogen bonding, and hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: Benzo[d]isothiazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its fused ring system and nitrile group make it a versatile scaffold for drug design and development .

Properties

Molecular Formula

C8H4N2S

Molecular Weight

160.20 g/mol

IUPAC Name

1,2-benzothiazole-5-carbonitrile

InChI

InChI=1S/C8H4N2S/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H

InChI Key

UZGTUCACZJXESW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C=NS2

Origin of Product

United States

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